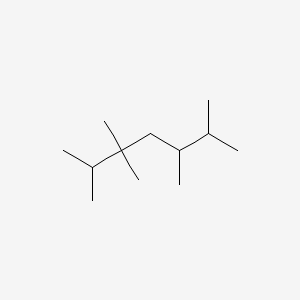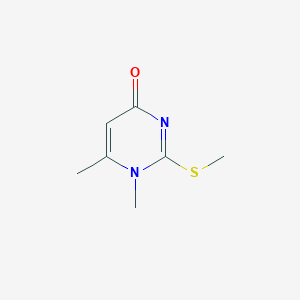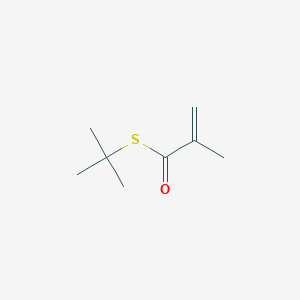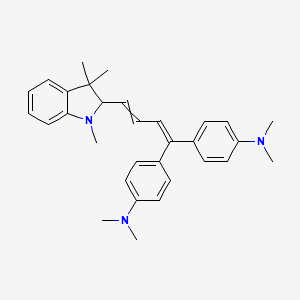
2,3,3,5,6-Pentamethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,5,6-Pentamethylheptane is an organic compound with the molecular formula C12H26. It is a branched alkane, characterized by its multiple methyl groups attached to the heptane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5,6-Pentamethylheptane typically involves the alkylation of heptane derivatives with methylating agents. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve catalytic cracking and isomerization processes. These methods utilize zeolite catalysts to facilitate the rearrangement of hydrocarbon chains, producing the desired branched structure. The process is conducted at high temperatures (300°C to 500°C) and pressures to achieve efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions
2,3,3,5,6-Pentamethylheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, converting any unsaturated bonds to saturated ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or radical initiators
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated alkanes
Scientific Research Applications
2,3,3,5,6-Pentamethylheptane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of specialty lubricants and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,3,5,6-Pentamethylheptane largely depends on its interaction with other molecules. In chemical reactions, its branched structure influences its reactivity and selectivity. For instance, in oxidation reactions, the presence of multiple methyl groups can hinder the approach of oxidizing agents, leading to selective oxidation at specific sites. In biological systems, its hydrophobic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentamethylheptane
- 2,3,5,6,7-Pentamethylheptane
Comparison
Compared to its isomers, 2,3,3,5,6-Pentamethylheptane has a unique arrangement of methyl groups, which can influence its physical properties such as boiling point, melting point, and solubility. This unique structure also affects its chemical reactivity, making it a valuable compound for studying the effects of branching in hydrocarbons .
Properties
CAS No. |
52670-35-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,3,5,6-pentamethylheptane |
InChI |
InChI=1S/C12H26/c1-9(2)11(5)8-12(6,7)10(3)4/h9-11H,8H2,1-7H3 |
InChI Key |
SZQDOCSTKXRXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CC(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)



![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)


![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
![1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine](/img/structure/B14637715.png)



